molecular formula C11H9Cl2NO2 B13583685 5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B13583685
M. Wt: 258.10 g/mol
InChI Key: OBEZGAOIGVFYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chloro-methoxyphenyl group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a methyl group is substituted with a chlorine atom using reagents like formaldehyde and hydrochloric acid.

    Attachment of the Chloro-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with the chloro-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where the reagents are carefully controlled to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl and chloro-methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-3-methoxyphenyl)-2-methyl-1,3-oxazole: Similar structure but lacks the chloromethyl group.

    5-(2-Chloro-3-methoxyphenyl)-2-(bromomethyl)-1,3-oxazole: Similar structure but has a bromomethyl group instead of a chloromethyl group.

Uniqueness

5-(2-Chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and chloro-methoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO2/c1-15-8-4-2-3-7(11(8)13)9-6-14-10(5-12)16-9/h2-4,6H,5H2,1H3

InChI Key

OBEZGAOIGVFYRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C2=CN=C(O2)CCl

Origin of Product

United States

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